![molecular formula C21H17FN2O3S B2666644 4-(3-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 872207-27-7](/img/structure/B2666644.png)
4-(3-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17FN2O3S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , often referred to as compound 1 , is a member of the benzothiadiazine class of compounds. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for compound 1 is C17H16FN2O2S, with a molecular weight of approximately 330.38 g/mol. The structure features a benzothiadiazine core substituted with a fluorobenzyl group and a methylphenyl group.
Pharmacological Profile
Compound 1 exhibits various biological activities, primarily as an antihypertensive agent and potential antitumor compound. Its mechanism of action involves the modulation of neurotransmitter systems and inhibition of specific enzymes.
Antihypertensive Effects
Research indicates that compound 1 can effectively lower blood pressure in hypertensive models through vasodilation and inhibition of angiotensin-converting enzyme (ACE) activity. In animal studies, it demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups.
Antitumor Activity
Preliminary studies suggest that compound 1 has cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Hypertensive Model Study
- Objective: Evaluate the antihypertensive effect of compound 1.
- Method: Administered to spontaneously hypertensive rats (SHR) over four weeks.
- Results: Significant decrease in blood pressure was observed (p < 0.05), alongside improved vascular reactivity.
-
Cytotoxicity Assay
- Objective: Assess the antitumor potential against MCF-7 breast cancer cells.
- Method: MTT assay was used to measure cell viability after treatment with varying concentrations of compound 1.
- Results: IC50 value was determined at 25 µM, indicating potent cytotoxicity.
The biological activity of compound 1 is believed to be mediated through multiple pathways:
- ACE Inhibition: Reduces angiotensin II levels, leading to vasodilation.
- Apoptosis Induction: Triggers intrinsic apoptotic pathways in cancer cells via mitochondrial membrane permeabilization.
- Antioxidant Activity: Exhibits free radical scavenging properties that may protect against oxidative stress-related damage.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C17H16FN2O2S |
Molecular Weight | 330.38 g/mol |
Antihypertensive Activity | Yes |
Antitumor Activity | Yes |
IC50 (MCF-7 Cells) | 25 µM |
Mechanism of Action | ACE inhibition, apoptosis induction |
属性
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-15-9-11-18(12-10-15)24-21(25)23(14-16-5-4-6-17(22)13-16)19-7-2-3-8-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXLUJYACRDOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。